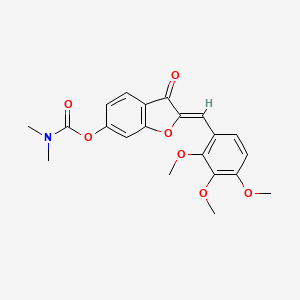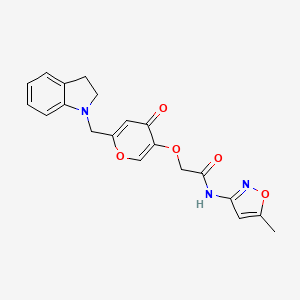
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a morpholinopyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the reaction of 1-methylpiperazine with a sulfonyl chloride to introduce the methylsulfonyl group. This intermediate is then coupled with a morpholinopyridazine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyridazine rings.
Wissenschaftliche Forschungsanwendungen
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine: Explored as a potential therapeutic agent for targeting specific enzymes or receptors involved in disease processes.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Methylsulfonyl)piperazin-1-yl)methyl-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33): A selective PI3Kα inhibitor with potential anticancer properties.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methylpiperazin-1-yl)methanone: A compound with similar structural features and potential biological activity.
Uniqueness
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-24(21,22)19-6-4-18(5-7-19)14(20)12-2-3-13(16-15-12)17-8-10-23-11-9-17/h2-3H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZAOLQQKCGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[(1,3-dioxaindan-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)
![4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE](/img/structure/B2568824.png)


![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2568828.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2568829.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/new.no-structure.jpg)


![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2568834.png)
![N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568837.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2568840.png)

![6-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide](/img/structure/B2568845.png)
